4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol
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Overview
Description
4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol is an organic compound with a unique structure that includes both alkyne and alcohol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol typically involves the reaction of 4-methylphenylacetylene with a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the alcohol group to a halide.
Major Products Formed
Oxidation: Formation of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-one or 4-Methyl-1-(4-methylphenyl)-1-pentanoic acid.
Reduction: Formation of 4-Methyl-1-(4-methylphenyl)-1-pentene or 4-Methyl-1-(4-methylphenyl)-1-pentane.
Substitution: Formation of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-chloride or 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-bromide.
Scientific Research Applications
4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-(4-methylphenyl)-1-pentene
- 4-Methyl-1-(4-methylphenyl)-1-pentane
- 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-one
Uniqueness
4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol is unique due to the presence of both alkyne and alcohol functional groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality is not commonly found in similar compounds, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C13H16O |
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Molecular Weight |
188.26 g/mol |
IUPAC Name |
4-methyl-1-(4-methylphenyl)pent-1-yn-3-ol |
InChI |
InChI=1S/C13H16O/c1-10(2)13(14)9-8-12-6-4-11(3)5-7-12/h4-7,10,13-14H,1-3H3 |
InChI Key |
BTTJRKFJEGPBND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC(C(C)C)O |
Origin of Product |
United States |
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